(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster
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Overview
Description
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chroman ring system substituted with hydroxyl groups and a carbamic acid ester moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 6 and 7 can be introduced via selective hydroxylation reactions, often using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Carbamic Acid Ester Formation: The final step involves the introduction of the carbamic acid ester moiety. This can be achieved by reacting the intermediate compound with tert-butyl isocyanate under controlled conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group in the chroman ring can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester moiety can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Various nucleophiles such as amines, thiols, or alcohols
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols
Substitution: Substituted carbamates
Scientific Research Applications
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster involves its interaction with specific molecular targets. The hydroxyl groups and the carbamic acid ester moiety play crucial roles in its activity. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in oxidative stress or inflammation pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
®-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster: The enantiomer of the compound with different stereochemistry.
6,7-Dihydroxy-2-oxo-3-chromancarboxylic Acid: Lacks the carbamic acid ester moiety.
6,7-Dihydroxy-2-oxo-3-chromanacetamide: Contains an acetamide group instead of the carbamic acid ester.
Uniqueness
(S)-6,7-Dihydroxy-2-oxo-3-chromancarbamicAcidtert-ButylEster is unique due to its specific stereochemistry and the presence of both hydroxyl groups and a carbamic acid ester moiety. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C14H17NO6 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
tert-butyl N-(6,7-dihydroxy-2-oxo-3,4-dihydrochromen-3-yl)carbamate |
InChI |
InChI=1S/C14H17NO6/c1-14(2,3)21-13(19)15-8-4-7-5-9(16)10(17)6-11(7)20-12(8)18/h5-6,8,16-17H,4H2,1-3H3,(H,15,19) |
InChI Key |
IKSBFIKMHLIVOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=CC(=C(C=C2OC1=O)O)O |
Origin of Product |
United States |
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